Boc-val-gly-OH
Overview
Description
Boc-val-gly-OH: is a compound with the chemical formula C12H22N2O5 and a molecular weight of 274.31 g/mol . It is a dipeptide consisting of valine and glycine, with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of valine. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptides .
Mechanism of Action
Target of Action
Boc-Val-Gly-OH, also known as N-tert-butyloxycarbonyl-valyl-glycine, is a tripeptide that is used in peptide chemistry
Mode of Action
It’s known that peptides can interact with their targets through various mechanisms, such as binding to receptors or enzymes, disrupting protein-protein interactions, or even penetrating cells to reach intracellular targets . The specific interactions of this compound with its targets would depend on its amino acid sequence and structure.
Biochemical Pathways
For instance, they can modulate signal transduction pathways, influence gene expression, or affect metabolic processes .
Pharmacokinetics
It’s known that the pharmacokinetic properties of peptides can be influenced by factors such as their size, charge, hydrophobicity, and susceptibility to enzymatic degradation .
Result of Action
These can include changes in cell signaling, alterations in gene expression, modulation of immune responses, and effects on cell growth and survival .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues .
Biochemical Analysis
Biochemical Properties
Boc-Val-Gly-OH participates in various biochemical reactions, primarily involving peptide synthesis. The Boc group serves as a protecting group for the amino group during these reactions, preventing unwanted side reactions . The exact enzymes, proteins, and other biomolecules that this compound interacts with can vary depending on the specific biochemical context .
Cellular Effects
The cellular effects of this compound are largely related to its role in peptide synthesis. As a component of larger peptide chains, it can influence cell function by contributing to the structure and function of proteins. The specific effects on cell signaling pathways, gene expression, and cellular metabolism would depend on the particular proteins that this compound is incorporated into .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its participation in peptide bond formation during protein synthesis. The Boc group protects the amino group, allowing peptide bonds to form without side reactions. Once the peptide chain is complete, the Boc group can be removed under acidic conditions, revealing the original amino group .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known for its stability, which is crucial for its role in peptide synthesis. Over time, it remains stable under a variety of conditions, making it a reliable component for biochemical experiments . Specific long-term effects on cellular function would depend on the context of its use.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. As a component of larger peptides, its effects would likely depend on the specific peptide and the biological context. High doses could potentially lead to adverse effects, although this would also depend on the specific context .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein synthesis. It interacts with various enzymes during this process, including those involved in peptide bond formation. The Boc group can also interact with acids during deprotection .
Transport and Distribution
This compound, as a component of peptides, is transported and distributed within cells and tissues as part of these larger molecules. It may interact with various transporters and binding proteins depending on the specific peptide it is part of .
Subcellular Localization
The subcellular localization of this compound would depend on the specific proteins it is incorporated into. It could be directed to specific compartments or organelles based on targeting signals or post-translational modifications of these proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-val-gly-OH typically involves the protection of the amino group of valine with a Boc group, followed by coupling with glycine. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The coupling reaction with glycine can be facilitated using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by sequentially adding amino acids to a growing peptide chain. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support, is common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Boc-val-gly-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC or EDC.
Hydrolysis: The ester bond in this compound can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol (MeOH).
Hydrolysis: Sodium hydroxide (NaOH) in water or methanol.
Major Products Formed:
Deprotection: Valine-glycine dipeptide with a free amino group.
Coupling: Extended peptide chains with additional amino acids.
Hydrolysis: Valine-glycine dipeptide with a free carboxylic acid group.
Scientific Research Applications
Chemistry: Boc-val-gly-OH is widely used in peptide synthesis as a building block for more complex peptides. It is employed in the development of new synthetic methodologies and the study of peptide structure and function .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for investigating the properties of peptides and proteins .
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents. It is involved in
Properties
IUPAC Name |
2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-7(2)9(10(17)13-6-8(15)16)14-11(18)19-12(3,4)5/h7,9H,6H2,1-5H3,(H,13,17)(H,14,18)(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPKSNMGVTYXQQ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45233-75-8 | |
Record name | 2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanamido]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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